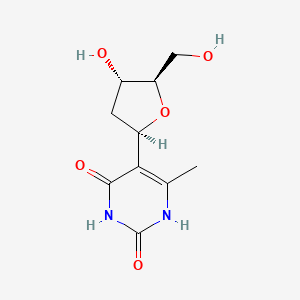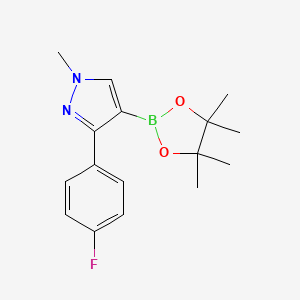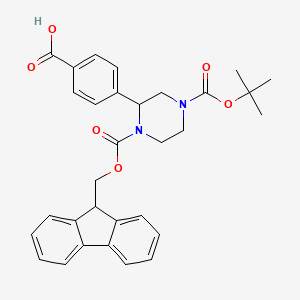
4-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazin-2-YL)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazin-2-YL)benzoic acid is a complex organic compound that features a combination of fluorenyl, piperazinyl, and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazin-2-YL)benzoic acid typically involves multi-step organic reactions. The process may start with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protected piperazine derivative, followed by the introduction of the tert-butoxycarbonyl (Boc) group. The final step involves the coupling of the protected piperazine with benzoic acid under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic positions of the fluorenyl group.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: Nucleophilic substitution reactions may occur at the piperazine ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4 under mild conditions.
Reduction: Reagents such as LiAlH4 or NaBH4.
Substitution: Conditions may include the use of strong nucleophiles like NaH or organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and advanced materials.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the materials science industry, the compound could be used in the development of novel polymers or as a precursor for functionalized materials with specific properties.
Mechanism of Action
The mechanism of action for compounds like 4-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazin-2-YL)benzoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: Used in peptide synthesis.
Boc-protected amines: Commonly used in organic synthesis for protecting amine groups.
Benzoic acid derivatives: Widely used in pharmaceuticals and as preservatives.
Uniqueness
The uniqueness of 4-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazin-2-YL)benzoic acid lies in its combination of protective groups and functional moieties, which can provide specific reactivity and stability advantages in synthetic applications.
Properties
IUPAC Name |
4-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O6/c1-31(2,3)39-29(36)32-16-17-33(27(18-32)20-12-14-21(15-13-20)28(34)35)30(37)38-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26-27H,16-19H2,1-3H3,(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFGXSKKNCIIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
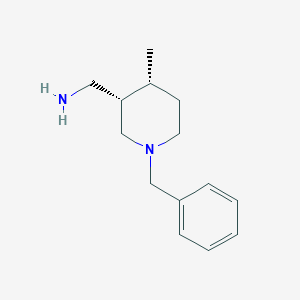
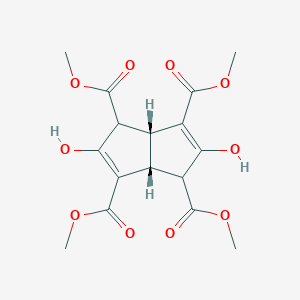
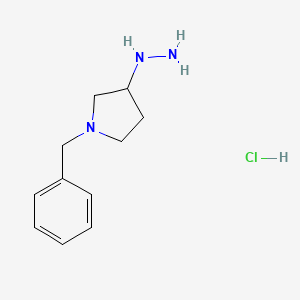
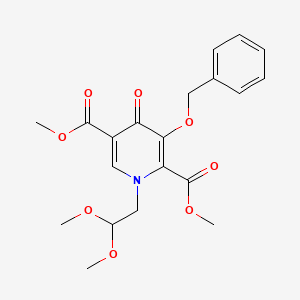
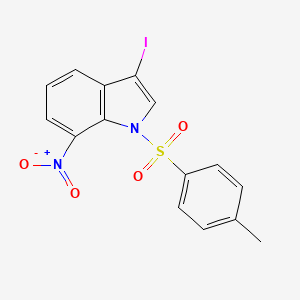
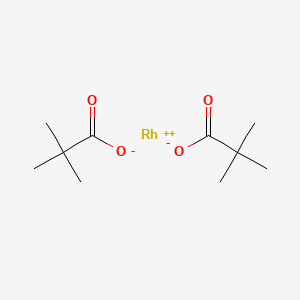
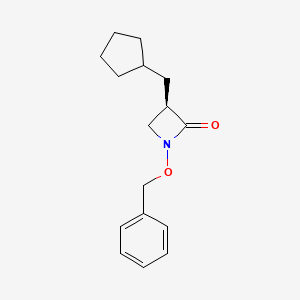
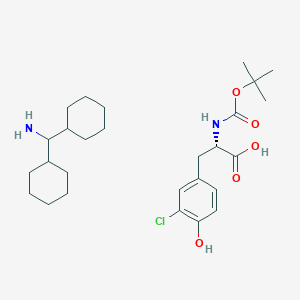
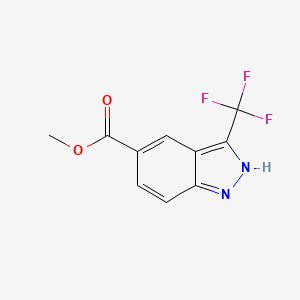
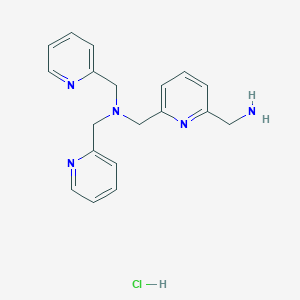
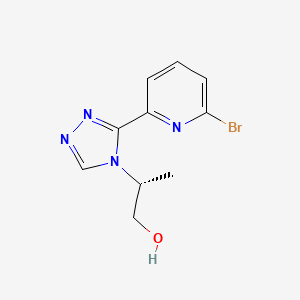
![((3aR,4R,6R,6aS)-6-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B8113461.png)
